5-Bromo-2H-1,3-benzodioxol-4-ol

Description

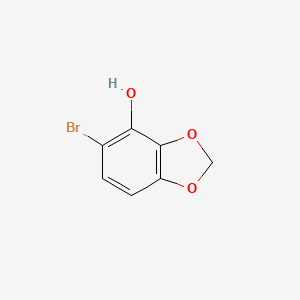

5-Bromo-2H-1,3-benzodioxol-4-ol is a halogenated benzodioxole derivative characterized by a 1,3-benzodioxole core (a fused benzene and dioxole ring system) with a hydroxyl (-OH) group at position 4 and a bromine atom at position 5. Its molecular formula is C₇H₅BrO₃, with a molecular weight of 229.02 g/mol. The compound’s structure combines aromaticity with electron-withdrawing substituents, making it a versatile intermediate in organic synthesis and pharmaceutical research. Bromine’s electronegativity enhances the compound’s electrophilic reactivity, while the hydroxyl group provides a site for further functionalization, such as sulfonation or esterification.

Properties

IUPAC Name |

5-bromo-1,3-benzodioxol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO3/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-2,9H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSDSDUFDWODBBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=C(C=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2H-1,3-benzodioxol-4-ol typically involves the bromination of 1,3-benzodioxole derivatives. One common method is the bromination of 1,3-benzodioxole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2H-1,3-benzodioxol-4-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in the formation of arylboronic acids via borylation reactions.

Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, forming corresponding ketones or alcohols.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide (NBS) with iron(III) bromide as a catalyst.

Borylation: Bis-boronic acid (BBA) under mild conditions.

Major Products Formed

Arylboronic Acids: Formed via borylation reactions.

Ketones and Alcohols: Formed through oxidation and reduction reactions.

Scientific Research Applications

5-Bromo-2H-1,3-benzodioxol-4-ol has several applications in scientific research:

Organic Synthesis: Used as a precursor in the synthesis of more complex organic molecules.

Medicinal Chemistry: Investigated for its potential as an intermediate in the development of pharmaceutical compounds.

Agrochemicals: Utilized in the synthesis of agrochemical intermediates.

Material Science: Employed in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2H-1,3-benzodioxol-4-ol depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In medicinal chemistry, its mechanism may involve interactions with biological targets, such as enzymes or receptors, through its bromine and hydroxyl functional groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The chemical and functional properties of 5-Bromo-2H-1,3-benzodioxol-4-ol are best understood through comparisons with analogues sharing the benzodioxole framework but differing in substituents or functional groups. Key comparisons include:

5-Chloro-2H-1,3-benzodioxole-4-sulfonyl chloride

- Substituents : Chlorine at position 5, sulfonyl chloride (-SO₂Cl) at position 4.

- Key Differences :

- The bromine atom in this compound is more electronegative than chlorine, enhancing electrophilicity at the aromatic ring .

- The sulfonyl chloride group in the chloro derivative increases its reactivity in nucleophilic substitutions, whereas the hydroxyl group in the bromo compound facilitates hydrogen bonding or oxidation reactions.

- Applications : Sulfonyl chloride derivatives are often used as intermediates in sulfonamide synthesis for pharmaceuticals .

5-Methyl-2H-1,3-benzodioxole-4-sulfonyl chloride

- Substituents : Methyl (-CH₃) at position 5, sulfonyl chloride at position 4.

- Key Differences :

- The methyl group introduces steric hindrance, reducing electrophilic reactivity compared to bromine or chlorine.

- Methyl’s electron-donating effect deactivates the aromatic ring, contrasting with bromine’s electron-withdrawing nature.

- Applications : Methyl-substituted benzodioxoles are explored in materials science for their stability .

Bendiocarb (2,2-Dimethyl-1,3-benzodioxol-4-ol methylcarbamate)

- Substituents : Methylcarbamate (-OCONHCH₃) at position 4, dimethyl groups on the dioxole ring.

- Key Differences :

- The methylcarbamate group confers insecticidal activity by inhibiting acetylcholinesterase, a mechanism absent in the hydroxyl-containing bromo derivative.

- Dimethyl groups on the dioxole ring enhance lipophilicity, improving membrane permeability in biological systems.

- Applications : Bendiocarb is a commercial carbamate insecticide .

4-Bromo-2,5-difluorobenzoic Acid

- Substituents : Bromine at position 4, fluorine at positions 2 and 5, carboxylic acid (-COOH) at position 1.

- Key Differences :

- The carboxylic acid group enables salt formation or conjugation, unlike the hydroxyl group in the benzodioxol derivative.

- Fluorine’s strong electron-withdrawing effect synergizes with bromine, increasing acidity and reactivity.

- Applications : Such derivatives are studied as anti-inflammatory or antimicrobial agents .

Data Table: Structural and Functional Comparisons

| Compound Name | Substituents | Functional Groups | Molecular Formula | Key Properties | Applications |

|---|---|---|---|---|---|

| This compound | Br (C5), -OH (C4) | Hydroxyl | C₇H₅BrO₃ | High electrophilicity, moderate acidity | Pharmaceutical intermediates |

| 5-Chloro-2H-1,3-benzodioxole-4-sulfonyl chloride | Cl (C5), -SO₂Cl (C4) | Sulfonyl chloride | C₇H₄ClO₄S | High reactivity in nucleophilic substitutions | Sulfonamide synthesis |

| 5-Methyl-2H-1,3-benzodioxole-4-sulfonyl chloride | CH₃ (C5), -SO₂Cl (C4) | Sulfonyl chloride | C₈H₇O₄S | Steric hindrance, reduced reactivity | Materials science |

| Bendiocarb | -OCONHCH₃ (C4), 2,2-(CH₃)₂ | Methylcarbamate | C₁₁H₁₃NO₄ | Acetylcholinesterase inhibition | Insecticides |

| 4-Bromo-2,5-difluorobenzoic acid | Br (C4), F (C2, C5), -COOH (C1) | Carboxylic acid | C₇H₃BrF₂O₂ | High acidity, halogen synergy | Antimicrobial/anti-inflammatory agents |

Research Findings and Implications

- Electrophilicity and Reactivity : Bromine’s electron-withdrawing effect in this compound facilitates electrophilic aromatic substitution (EAS) reactions, such as nitration or sulfonation, more readily than chlorine or methyl analogues .

- Biological Activity : While bendiocarb’s methylcarbamate group is critical for insecticidal activity, the hydroxyl group in the bromo compound may enable antioxidant or receptor-binding properties if further functionalized .

- Steric Effects : Methyl substitution in 5-Methyl-2H-1,3-benzodioxole-4-sulfonyl chloride reduces reaction yields in bulky transition states, highlighting the bromo derivative’s advantage in sterically demanding syntheses .

Biological Activity

5-Bromo-2H-1,3-benzodioxol-4-ol is an organic compound that has garnered attention in scientific research due to its potential biological activities. This article provides a detailed overview of its synthesis, structural characteristics, and biological effects, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Synthesis

The compound's molecular formula is with a molecular weight of approximately 217.02 g/mol. Its unique structure features a bromine atom and a hydroxyl group attached to a benzodioxole framework, which contributes to its reactivity and biological activity. The synthesis typically involves the bromination of 1,3-benzodioxole derivatives using bromine or other brominating agents under controlled conditions to ensure selectivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The presence of the bromine and hydroxyl groups enhances its interaction with biological membranes, potentially disrupting bacterial cell integrity. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antibacterial action .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity in various studies. It appears to inhibit the proliferation of cancer cells by inducing apoptosis and modulating key signaling pathways involved in cell survival and growth. For instance, studies have reported that the compound can downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors .

Case Study: Anticancer Effects

In a study involving human cancer cell lines (e.g., breast cancer MCF-7 cells), treatment with this compound resulted in a significant reduction in cell viability after 48 hours of exposure. The IC50 value was determined to be approximately 25 µM, indicating potent anticancer effects .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.